molecular formula C14H10Cl2O3 B1321166 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 360778-49-0

2-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Cat. No. B1321166
M. Wt: 297.1 g/mol
InChI Key: QLLWQACDCKPXBQ-UHFFFAOYSA-N
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Description

“2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is a biochemical compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.13 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” consists of a benzoic acid group (C7H6O2) and a 2,6-dichlorobenzyl group (C7H4Cl2), connected by an oxygen atom . The presence of the dichlorobenzyl group may influence the compound’s reactivity and other properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.13 . Other physical and chemical properties such as solubility, density, boiling point, etc., are not specified in the available resources.

Scientific Research Applications

  • Scientific Field: Proteomics Research

    • Application Summary : “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is used as a biochemical in proteomics research .
  • Scientific Field: Pharmaceutical Research

    • Application Summary : “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is studied as a potential non-steroidal anti-inflammatory drug . It’s an analog of “2-[(2,6-dimethylphenyl)amino]benzoic acid” and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange .
    • Methods of Application : Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents . The elusive single crystals of form II were harvested through melt crystallization . The crystal forms were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .
    • Results or Outcomes : Isomorphism and isostructurality were observed between the form I of each system . The polymorphism of “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” seems to stem from the conformational flexibility of the molecule .
  • Scientific Field: Organic Chemistry

    • Application Summary : “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” can be used in organic chemistry for benzylic oxidations and reductions .
  • Scientific Field: Biochemical Research

    • Application Summary : “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is used as a biochemical for proteomics research .

Safety And Hazards

While specific safety and hazard information for “2-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is not available, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWQACDCKPXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262852
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorobenzyl)oxy]benzoic acid

CAS RN

360778-49-0
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360778-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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